

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrido[2,3-b]pyrazine Derivatives

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Compound of Interest

Compound Name:	2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride
CAS No.:	1187931-12-9
Cat. No.:	B1458114

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Executive Summary: The Case for Scaffold Hopping

In the development of kinase inhibitors, particularly for EGFR and PI3K targets, the quinazoline scaffold (found in Gefitinib and Erlotinib) has long been the "gold standard." However, poor aqueous solubility and rapid metabolic clearance often plague benzo-fused heterocycles.

The pyrido[2,3-b]pyrazine scaffold represents a strategic "scaffold hop" from the quinazoline or quinoxaline core. By replacing the benzene ring with a pyridine ring, researchers introduce an additional nitrogen atom. This modification lowers the LogP (lipophilicity), enhances aqueous solubility, and provides a unique hydrogen-bond acceptor vector that can engage distinct residues in the kinase ATP-binding pocket (specifically the hinge region).

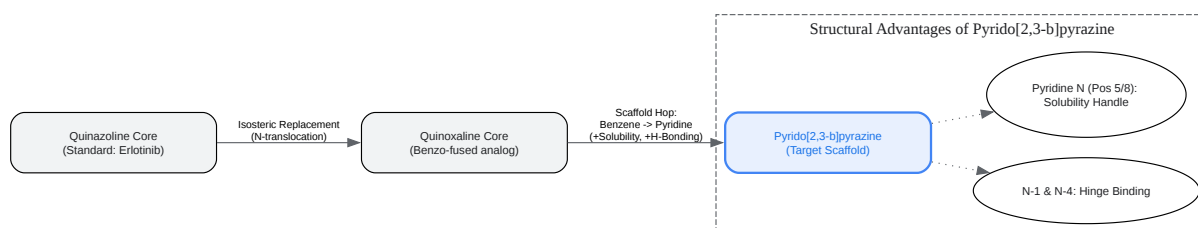
This guide objectively compares pyrido[2,3-b]pyrazine derivatives against standard quinazoline and quinoxaline alternatives, focusing on their utility in overcoming drug-resistant cancer phenotypes (e.g., EGFR T790M).

Chemical Architecture & Pharmacophore Comparison

To understand the SAR, one must first visualize the structural evolution. The pyrido[2,3-b]pyrazine core is essentially a bioisostere of the pteridine and quinoxaline systems.

Figure 1: Scaffold Evolution and Numbering

The following diagram illustrates the structural relationship between the standard Quinazoline core and the Pyrido[2,3-b]pyrazine core.



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Caption: Structural evolution from Quinazoline to Pyrido[2,3-b]pyrazine, highlighting the introduction of the pyridine nitrogen for improved physicochemical properties.

Detailed SAR Analysis

The biological activity of pyrido[2,3-b]pyrazines is tightly controlled by substitutions at three critical vectors.

The Hinge Binder (Positions 2 & 3)

In kinase inhibition, the pyrazine nitrogens (N-1 and N-4) often interact with the hinge region of the ATP binding site (e.g., Met793 in EGFR).

- Observation: Substitution at C-2 or C-3 with bulky aryl groups (e.g., phenyl, furan) often dictates selectivity.
- Critical Insight: While 2,3-diphenyl substitution is common for stability, recent studies indicate that leaving Position 2 unsubstituted or minimizing steric bulk there can enhance potency against resistant mutants (e.g., T790M) by avoiding steric clashes with the "gatekeeper" residue [1].

The Solubilizing Vector (Position 7)

This is the primary advantage over quinoxalines. The carbon at Position 7 (on the pyridine ring) is electronically activated for nucleophilic substitution.

- Modification: Introducing morpholine, piperazine, or solubilizing amines here significantly reduces LogP without destroying kinase affinity.
- Comparison: A quinoxaline analog with the same substitution often suffers from poor membrane permeability due to higher lipophilicity.

The Selectivity Pocket (Position 6 & 8)

Substituents here project into the solvent-exposed region or the hydrophobic back pocket.

- Data: 8-Alkylamino or 8-benzylamino groups have been shown to drastically improve antiproliferative activity in melanoma cell lines (A2058) compared to the unsubstituted core [2].

Performance Comparison: Pyrido-fused vs. Benzo-fused

The following table synthesizes data from comparative studies involving EGFR inhibition, specifically looking at Wild Type (WT) and the drug-resistant T790M mutant.

Table 1: Comparative Potency and Physicochemical Profile

Feature	Quinazoline (Erlotinib)	Quinoxaline Analog	Pyrido[2,3-b]pyrazine (Cmpd 7n)
Core Structure	Benzo-pyrimidine	Benzo-pyrazine	Pyrido-pyrazine
EGFR (WT) IC50	~0.02 μM	0.05 - 0.10 μM	0.09 μM [1]
EGFR (T790M) IC50	> 3.0 μM (Resistant)	1.5 - 2.0 μM	0.15 μM [1]
Aqueous Solubility	Low (requires salts)	Very Low	Moderate to High
Metabolic Stability	Moderate	Low (oxidation prone)	High (Pyridine ring stabilizes)
Primary Indication	NSCLC (First-line)	Research Tool	Resistant NSCLC / Antimicrobial

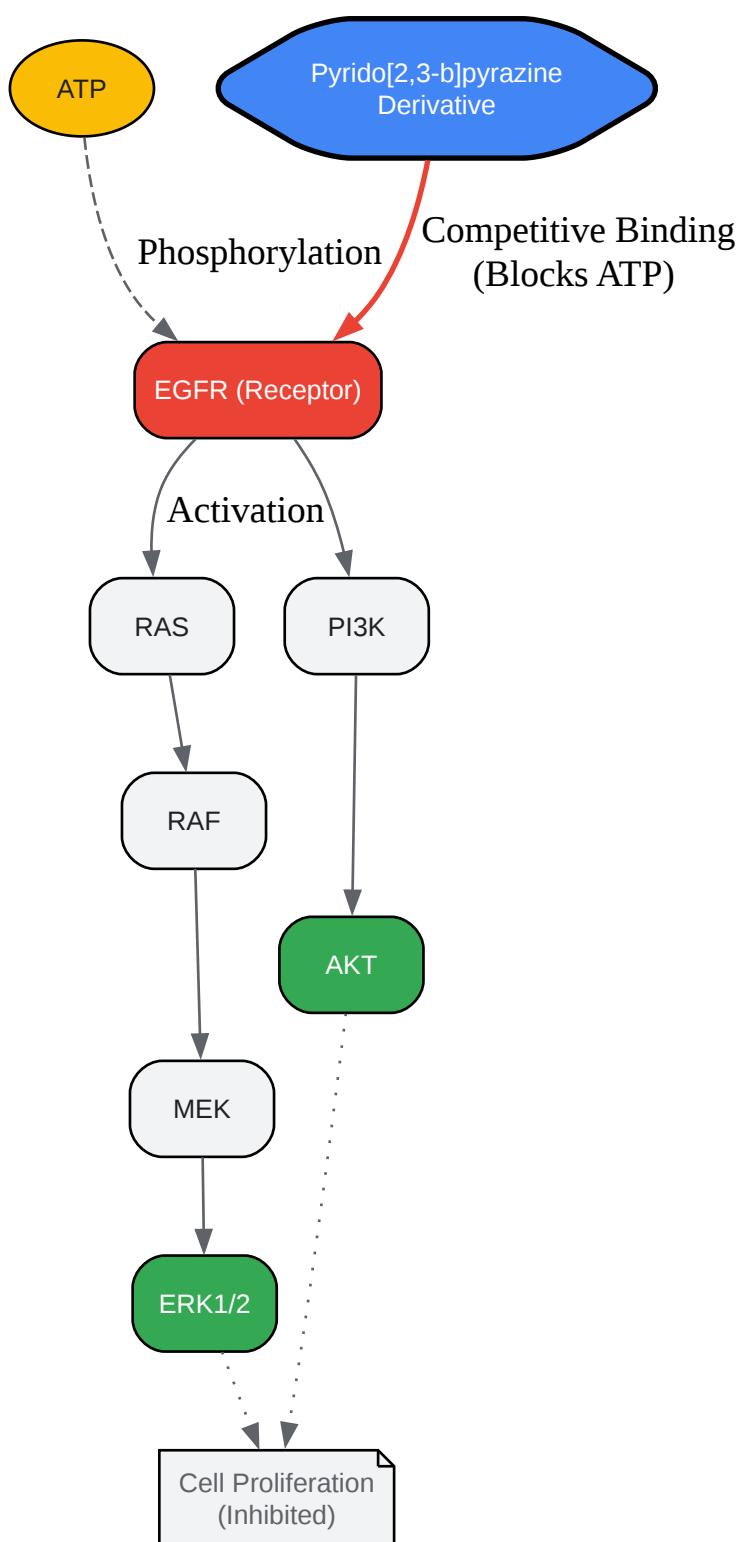
Note: Data for Compound 7n is derived from Vichem Chemie Research studies [1].

Mechanistic Validation: Kinase Signaling Pathway

To validate the activity of these derivatives, one must confirm they interrupt the specific phosphorylation cascade. Pyrido[2,3-b]pyrazines typically act as ATP-competitive inhibitors.

Figure 2: Mechanism of Action in EGFR Signaling

The diagram below maps the intervention point of Pyrido[2,3-b]pyrazine derivatives within the MAPK/PI3K pathways.



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Caption: Pyrido[2,3-b]pyrazine derivatives competitively bind to the EGFR ATP-pocket, halting downstream RAS/RAF and PI3K signaling cascades.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are optimized for the synthesis and evaluation of these specific derivatives.

Synthesis: Regioselective Condensation

The primary challenge in synthesizing pyrido[2,3-b]pyrazines is regioselectivity when condensing 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls.

Protocol:

- Reactants: Combine 2,3-diaminopyridine (1.0 eq) with the substituted glyoxal or benzil derivative (1.0 eq).
- Solvent Selection (Critical): Use Trifluoroacetic acid (TFA) or Ethanol/Acetic Acid.
 - Why? Basic conditions often yield a mixture of regioisomers (6- vs 7-substituted). Acidic conditions (TFA) tend to favor the thermodynamically stable isomer and improve yield [3].
- Conditions: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.
- Purification: Neutralize with NaHCO₃, extract with EtOAc. Recrystallize from Ethanol.
 - Quality Control: Verify Regioisomer purity via NOESY NMR (interaction between Pyridine-H and Pyrazine substituents).

Biological Assay: EGFR Kinase Inhibition (FRET)

Objective: Determine IC₅₀ against EGFR WT and T790M.[1]

- Reagents: Recombinant EGFR protein, Fluorescein-labeled polyGT substrate, ATP, Test Compound (Pyrido-derivative).
- Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Procedure:
 - Prepare 3-fold serial dilutions of the test compound in DMSO.

- Incubate Kinase + Compound for 15 mins at RT.
- Add ATP (at Km concentration) and Substrate.
- Incubate for 60 mins.
- Detection: Measure fluorescence intensity (Ex/Em 485/530 nm).
- Validation:
 - Positive Control: Staurosporine (Non-selective) or Erlotinib.
 - Negative Control: DMSO only (0% inhibition).
 - Acceptance Criteria: Z-factor > 0.5.

References

- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2] URL:[[Link](#)]
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Source: Molecules (2018).[3] URL:[[Link](#)]
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